2-(Cyclopropylmethylamino)cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol is a chiral compound with a unique structure that includes a cyclopropylmethyl group attached to an amino group, which is further connected to a cyclopentan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol typically involves the diastereoselective nucleophilic substitution of chiral, non-racemic bromocyclopropanes. The reaction conditions often include the use of metal catalysts or organocatalysts to facilitate the nucleophilic addition to the cyclopropene intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar diastereoselective nucleophilic substitution reactions. The scalability of these reactions is enhanced by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .
Scientific Research Applications
(1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound has a similar amino alcohol structure but lacks the cyclopropylmethyl group.
Cholic acid: Although structurally different, it shares some functional similarities in terms of its biological activity.
Uniqueness
(1R,2R)-2-[(cyclopropylmethyl)amino]cyclopentan-1-ol is unique due to its chiral nature and the presence of the cyclopropylmethyl group, which imparts specific stereochemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
2-(cyclopropylmethylamino)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-3-1-2-8(9)10-6-7-4-5-7/h7-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSNGPOMJHQQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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